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Compound of Interest

5-Fluoro-3-hydroxy-2-
Compound Name: ) )
pyrazinecarboxamide

Cat. No.: B1648515

Executive Summary: The Polymorphic Landscape

Favipiravir (T-705), a pyrazinecarboxamide derivative used as a broad-spectrum antiviral,
exhibits a distinct polymorphic landscape critical for formulation stability and bioavailability.
Unlike drugs with highly labile solvates, Favipiravir primarily exists in two anhydrous
polymorphic forms:

e Form | (Orthorhombic): The thermodynamically stable form used in commercial API

production.

o Form Il (Tetragonal): A metastable polymorph often encountered during specific solvent
recrystallizations (e.g., ethyl acetate).

Critical Insight: While Form 1 is the regulatory standard, accidental generation of Form Il during
scale-up can alter downstream processability due to differences in crystal habit and density.
This guide provides the crystallographic data, thermodynamic parameters, and experimental
protocols required to distinguish and control these forms.

Crystallographic Characterization

The structural distinction between the two forms lies in their hydrogen-bonding networks.[1][2]
Form | adopts a planar conformation stabilized by intramolecular O—-H[3][4][5]---O hydrogen

© 2026 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1648515?utm_src=pdf-interest
https://www.researchgate.net/publication/374991835_Cocrystals_of_Favipiravir_Improved_Physicochemical_Properties_and_Solution_Stability_Study
https://www.researchgate.net/publication/348668597_Novel_Polymorph_of_Favipiravir-An_Antiviral_Medication
https://elar.urfu.ru/bitstream/10995/111357/1/2-s2.0-85107568045.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8189275/
https://www.mdpi.com/1999-4923/13/2/139
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1648515?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

bonds, forming a 3D network.[4] Form II, while chemically identical, crystallizes in a higher-
symmetry space group with a different packing arrangement.

Table 1: Comparative Crystal Data (Anhydrous Forms)

Parameter Form | (Stable) Form Il (Metastable)

Crystal System Orthorhombic Tetragonal

Space Group Pna2l P42/n

a (A) 9.1133(6) 9.2805(7)

b (A) 14.7708(10) 9.2805(7)

c (A 4.6893(3) 14.6491(13)

Volume (A3) ~631.2 1261.7(2)

Z (Molecules/Unit Cell) 4 8

Calculated Density (g/cm3) 1.653 1.657

Key PXRD Markers (26) Distinct peaks at ~12-13° 14.8” and 18.17 (Unique to
Form II)

CCDC Deposition DOHVED 2047143

Data Source: Goloveshkin et al., Pharmaceutics 2021 [1].

Structural Diagnostic Logic

The presence of Form Il in a Form | batch is most easily detected by the unique reflections at
14.8° and 18.1° (20). These peaks are absent in the orthorhombic phase and serve as critical
quality attributes (CQAS) for purity analysis.

Thermodynamic Stability & Interconversion

Understanding the energy landscape is vital for process control. Form | is the
thermodynamically stable phase at ambient conditions. Form Il is metastable and
monotropically related to Form |, meaning it will eventually convert to Form I, although the
kinetics can be slow in the solid state.
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Thermal Behavior (DSC Analysis)

Counter-intuitively, the metastable Form Il has been reported to exhibit a slightly higher melting
endotherm in some datasets, often accompanied by decomposition.

e Form | Melting Point: ~190.7 °C
e Form Il Melting Point: ~192.5 °C

Note: The proximity of these melting points makes DSC a poor tool for rapid identification
compared to PXRD. The conversion is primarily solvent-mediated rather than thermally driven
in the solid state.

Visualization: Polymorph Control Workflow

The following diagram illustrates the solvent-dependent pathways to access each polymorph
and the conversion logic.
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Figure 1: Solvent-dependent crystallization pathways.[5] Recrystallization from alcohols yields
the stable Form I, while Ethyl Acetate promotes the metastable Form II.

Performance Comparison: Solubility & Dissolution

For oral formulations, the solubility profile dictates bioavailability. While Form 1l is metastable
and theoretically should have higher apparent solubility, its rapid conversion risks inconsistent
release rates. Therefore, Form | is the standard, but its solubility is pH-dependent.

Table 2: Aqueous Solubility Profile (Form I)
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Solubility

Medium pH T Relevance
Classification

0.1 N HCI 1.2 Low / Slightly Soluble Gastric Environment

Acetate Buffer 4.5 Soluble Intestinal Transition

Phosphate Buffer 6.8 High / Freely Soluble Intestinal Absorption

Water 7.0 Soluble General

Data Source: Marzouk et al., Sci. Pharm. 2022 [2].

Experimental Protocols

To ensure scientific integrity, the following protocols describe how to isolate the specific forms

and validate their identity.

Protocol A: Generation of Form | (Stable Orthorhombic)

Objective: Produce pure Form | for reference standards or formulation.

» Dissolution: Dissolve 10 g of crude Favipiravir in 100 mL of Ethanol or Methanol at 60°C

under stirring until a clear solution is obtained.

o Filtration: Filter the hot solution through a 0.45 pum membrane to remove insoluble

particulates.

o Crystallization: Allow the solution to cool slowly to room temperature (approx. 25°C) over 4

hours.

o Why? Slow cooling promotes the growth of the thermodynamically stable crystal lattice.

« |solation: Filter the resulting crystals and wash with cold ethanol (5 mL).

e Drying: Dry in a vacuum oven at 50°C for 12 hours.

 Validation: Confirm structure via PXRD (Check for absence of 14.8° peak).
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Protocol B: Generation of Form Il (Metastable
Tetragonal)

Objective: Isolate Form Il for analytical comparison or seeding studies.

Dissolution: Suspend 5 g of Favipiravir in 150 mL of Ethyl Acetate (EtOAc).
e Heating: Heat to reflux (~77°C) until complete dissolution occurs.

» Rapid Cooling: Remove from heat and place the vessel immediately in an ice-water bath (O-
5°C).

o Why? Rapid supersaturation in EtOAc kinetically traps the metastable tetragonal form
before it can rearrange to the orthorhombic structure.

« |solation: Filter rapidly to minimize solvent-mediated conversion.

e Drying: Air dry at ambient temperature. Do not use high heat, as this may accelerate
conversion to Form I.

Protocol C: QC Dissolution Testing (Form | Tablets)

Objective: Standardized release testing for Favipiravir tablets (200 mg).

Apparatus: USP Apparatus Il (Paddle).

Medium: 900 mL Phosphate Buffer (pH 6.8).

Temperature: 37.0 = 0.5 °C.

Speed: 50 rpm.

Timepoints: 5, 10, 15, 30, 45 min.

Acceptance Criteria: Q = 85% at 30 minutes.

Visualization: Polymorph Identification Logic
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Figure 2: Diagnostic decision tree for identifying Favipiravir polymorphs using Powder X-Ray
Diffraction (PXRD).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
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